molecular formula C19H24N4O2 B2744388 3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034232-86-3

3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2744388
CAS RN: 2034232-86-3
M. Wt: 340.427
InChI Key: PSJMQQWUIHQQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(cyclopropanecarbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with several compounds showing good or moderate activities against various microorganisms. This highlights the potential of such compounds, including those similar to the one , in developing new antimicrobial agents (Bektaş et al., 2007).

Lewis Acid-Induced Isomerization

Research on the Lewis acid-induced isomerization of donor-acceptor cyclopropanes to substituted cyclopentenes has demonstrated the synthetic utility of these reactions. This study may provide insights into the reactivity and potential transformations of compounds containing cyclopropane structures (Ivanova et al., 2017).

Reactivity and Synthesis of Heterocycles

A study on the aminomethylation of piperidinium derivatives to form tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-9-carboxamides showcases the chemical reactivity of piperidine-containing compounds and their use in synthesizing complex heterocycles (Dotsenko et al., 2012).

Anti-arrhythmic Activity of Piperidine-Based Derivatives

The synthesis and evaluation of piperidine-based derivatives for anti-arrhythmic activity demonstrate the therapeutic potential of such compounds. This suggests that similar molecules might also possess significant biological activities (Abdel‐Aziz et al., 2009).

Crystal Structure Analysis

The crystal structure analysis of compounds related to the query molecule, such as cyclopropanecarbonyl and piperidin-4-one derivatives, provides detailed insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications (Kamaraj et al., 2014).

properties

IUPAC Name

3-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-4-2-3-5-16(13)23-17(20-21-19(23)25)12-14-8-10-22(11-9-14)18(24)15-6-7-15/h2-5,14-15H,6-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJMQQWUIHQQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.